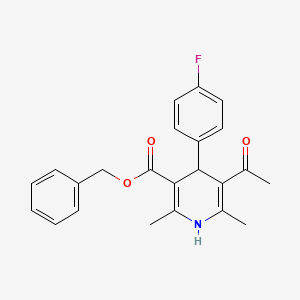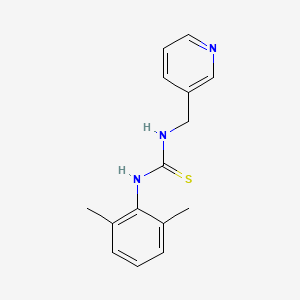
4-Chloro-6-methyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-1-indanone is a substituted indanone, a class of compounds known for their diverse biological activities and applications in various fields. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their easy accessibility and versatile reactivity .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indane , which has been found to have various biological activities . .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other indane derivatives
Biochemical Pathways
Indane derivatives have been found to affect various pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain conditions such as temperature and light exposure can affect a compound’s stability . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-6-methyl-1-indanone can be synthesized through various methods. One common approach involves the photolysis of α-chloro-2′,5′-dimethylacetophenone, which yields 6-methyl-1-indanone . Another method includes the irradiation of 2,5-dimethylphenacyl (DMP) esters .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale photolysis reactions under controlled conditions to ensure high yields and purity. The use of advanced photoreactors and optimized reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Halogen substitution reactions can introduce different functional groups into the indanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: this compound is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Comparación Con Compuestos Similares
6-Methyl-1-indanone: A closely related compound with similar reactivity and applications.
4-Methoxy-1-indanone: Another indanone derivative with distinct chemical properties and uses.
5-Hydroxy-1-indanone: Known for its biological activity and potential therapeutic applications.
Uniqueness: 4-Chloro-6-methyl-1-indanone is unique due to the presence of both chloro and methyl substituents, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
4-chloro-6-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLFDJIWTWXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/new.no-structure.jpg)








![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)
